3-Isobutyl-5-(m-tolylamino)thiazolidine-2,4-dione
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Overview
Description
3-Isobutyl-5-(m-tolylamino)thiazolidine-2,4-dione is a synthetic compound that belongs to the thiazolidine class of heterocyclic compounds. Thiazolidine derivatives are known for their diverse biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant properties . The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its pharmacological properties, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isobutyl-5-(m-tolylamino)thiazolidine-2,4-dione typically involves the reaction of isobutylamine with m-tolylisothiocyanate to form the corresponding thiourea intermediate. This intermediate is then cyclized with chloroacetic acid under basic conditions to yield the desired thiazolidine-2,4-dione derivative . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-70°C .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized using continuous flow reactors to enhance yield and purity. The use of green chemistry approaches, such as employing deep eutectic solvents as both solvents and catalysts, has also been explored to improve the environmental sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-Isobutyl-5-(m-tolylamino)thiazolidine-2,4-dione undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the isobutyl or m-tolyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature: 25-50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction temperature: 0-25°C.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reaction temperature: 50-100°C.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazolidine derivatives.
Substitution: Substituted thiazolidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of new materials with enhanced properties.
Mechanism of Action
The mechanism of action of 3-Isobutyl-5-(m-tolylamino)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
- 3-Isobutyl-5-(p-tolylamino)thiazolidine-2,4-dione
- 3-Isobutyl-5-(o-tolylamino)thiazolidine-2,4-dione
- 3-Isobutyl-5-(phenylamino)thiazolidine-2,4-dione
Comparison: Compared to its analogs, 3-Isobutyl-5-(m-tolylamino)thiazolidine-2,4-dione exhibits unique properties due to the presence of the m-tolyl group. This substitution pattern can influence the compound’s pharmacokinetic and pharmacodynamic profiles, potentially enhancing its biological activity and selectivity . The m-tolyl group may also affect the compound’s solubility and stability, making it a more suitable candidate for certain applications .
Properties
IUPAC Name |
5-(3-methylanilino)-3-(2-methylpropyl)-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-9(2)8-16-13(17)12(19-14(16)18)15-11-6-4-5-10(3)7-11/h4-7,9,12,15H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHPMYWCLLMGFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2C(=O)N(C(=O)S2)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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